molecular formula C18H18N2OS2 B5710183 2-(ethylsulfanyl)-3-phenyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one

2-(ethylsulfanyl)-3-phenyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one

Cat. No.: B5710183
M. Wt: 342.5 g/mol
InChI Key: HJNRFAARVFDRRL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(ethylsulfanyl)-3-phenyl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one is a heterocyclic compound that belongs to the thieno[2,3-d]pyrimidine family. These compounds are known for their diverse biological activities and potential therapeutic applications. The unique structure of this compound, which includes a tetrahydrobenzothieno ring fused with a pyrimidine moiety, makes it an interesting subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(ethylsulfanyl)-3-phenyl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate thiophene and pyrimidine derivatives under specific conditions. For instance, the use of Pd(dppf)Cl2-catalyzed carbonylation of substituted 4-chlorothieno[2,3-d]pyrimidines has been proposed as an effective method .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-(ethylsulfanyl)-3-phenyl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the ethylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced under specific conditions to modify the pyrimidine ring or the thieno ring.

    Substitution: Various substituents can be introduced at different positions on the thieno or pyrimidine rings through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the ethylsulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thieno or pyrimidine rings.

Scientific Research Applications

2-(ethylsulfanyl)-3-phenyl-5,6,7,8-tetrahydro1

Mechanism of Action

The mechanism of action of 2-(ethylsulfanyl)-3-phenyl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the activity of certain enzymes involved in cancer cell proliferation . The compound’s ability to bind to these targets and disrupt their function is a key aspect of its biological activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-(ethylsulfanyl)-3-phenyl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one apart is its unique combination of an ethylsulfanyl group and a phenyl group, which contribute to its distinct chemical properties and biological activities. This combination enhances its potential as a therapeutic agent and a valuable compound for further research.

Properties

IUPAC Name

2-ethylsulfanyl-3-phenyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2OS2/c1-2-22-18-19-16-15(13-10-6-7-11-14(13)23-16)17(21)20(18)12-8-4-3-5-9-12/h3-5,8-9H,2,6-7,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJNRFAARVFDRRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=NC2=C(C3=C(S2)CCCC3)C(=O)N1C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.